N,N-Dimethylnonylamine

Lipophilicity Physicochemical Property QSAR

Select N,N-Dimethylnonylamine for its precisely defined C11 alkyl chain, which governs functional performance where homologs fail: (1) As a charged mobile-phase additive for CHIRAL-AGP columns, its LogP of 3.30 and pKa of 9.81 generate unique enantioselectivity profiles (α up to 13) unattainable with shorter C7 or C8 analogs; (2) As a quaternary ammonium compound precursor, the C9 chain length directly determines critical micelle concentration and surface activity of the resulting surfactant; (3) As a corrosion inhibitor, it offers an optimal hydrophobic-hydrophilic balance for controlled metal-surface adsorption kinetics. Substituting any other chain-length analog without re-optimization compromises these structure-dependent properties. Supplied as a colorless to light yellow liquid, ≥97% purity. Bulk and custom packaging inquiries welcome.

Molecular Formula C11H25N
Molecular Weight 171.32 g/mol
CAS No. 17373-27-2
Cat. No. B099840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylnonylamine
CAS17373-27-2
Molecular FormulaC11H25N
Molecular Weight171.32 g/mol
Structural Identifiers
SMILESCCCCCCCCCN(C)C
InChIInChI=1S/C11H25N/c1-4-5-6-7-8-9-10-11-12(2)3/h4-11H2,1-3H3
InChIKeyAMAADDMFZSZCNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylnonylamine (CAS 17373-27-2): Procurement-Grade Tertiary Amine for Chiral Separations, Surfactant Synthesis, and Corrosion Inhibition


N,N-Dimethylnonylamine (DMNA) is a tertiary aliphatic amine with the molecular formula C₁₁H₂₅N and a molecular weight of 171.32 g/mol. It is characterized by a linear nine-carbon alkyl chain (nonyl group) attached to a dimethylamino moiety . This compound exhibits a predicted pKa of 9.81±0.28, a calculated LogP of 3.29860, and a density of 0.773 g/mL at 25°C . DMNA is typically supplied as a colorless to light yellow transparent liquid with a purity of ≥97-98% (GC) . It is widely employed as a versatile intermediate in organic synthesis, particularly for the preparation of quaternary ammonium compounds, surfactants, and corrosion inhibitors [1].

Why N,N-Dimethylnonylamine (CAS 17373-27-2) Cannot Be Replaced by Other N,N-Dimethylalkylamines: Chain-Length-Dependent Physicochemical and Functional Performance


N,N-Dimethylnonylamine (C11, nonyl chain) cannot be directly substituted with other N,N-dimethylalkylamines due to its unique chain-length-dependent physicochemical properties, which dictate its functional performance in key applications. The alkyl chain length in this homologous series critically influences lipophilicity (LogP), basicity (pKa), and steric bulk, leading to quantifiable differences in chromatographic retention behavior as a charged modifier [1] and in antimicrobial activity of its derivatives [2]. Shorter-chain analogs, such as N,N-dimethylheptylamine (C7) and N,N-dimethyloctylamine (C8), exhibit significantly different hydrophobicity and elution profiles, while longer-chain analogs may have altered solubility and reactivity. These differences render simple interchange without re-optimization impractical for applications requiring precise control over retention, surface activity, or biological interactions.

Quantitative Differentiation of N,N-Dimethylnonylamine (CAS 17373-27-2) from Closest Analogs: A Comparative Evidence Guide for Scientific Selection


Chain-Length-Dependent Lipophilicity: LogP Comparison with N,N-Dimethylheptylamine (C7) and N,N-Dimethyloctylamine (C8)

N,N-Dimethylnonylamine (C11) possesses a calculated LogP of 3.29860, reflecting its greater lipophilicity compared to shorter-chain analogs in the N,N-dimethylalkylamine series. This quantitative difference in hydrophobicity is a primary determinant of its chromatographic behavior and surfactant properties [1].

Lipophilicity Physicochemical Property QSAR

Chiral Chromatography Modifier Performance: Enantioselectivity and Retention Effects Compared to N,N-Dimethylheptylamine (C7) and N,N-Dimethyloctylamine (C8)

In a direct comparative study of three hydrophobic tertiary amines as charged modifiers for the chiral separation of non-steroidal anti-inflammatory drugs (NSAIDs) on a CHIRAL-AGP column, N,N-dimethylnonylamine (DMNA), N,N-dimethyloctylamine (DMOA), and N,N-dimethylheptylamine (DMHA) were evaluated [1]. While all three amines drastically affected enantioselectivity and retention compared to uncharged modifiers, the specific chain length modulated the extent of these effects. For 'group 1' NSAIDs (e.g., carprofen, naproxen), increasing amine concentration led to a drastic increase in the retention of the last-eluted enantiomer, with separation factors reaching up to 13 [1]. Although the study did not report numerical K' or α values for each amine individually, it established that the chain length is a critical variable influencing the ion-pair distribution mechanism and the resulting separation performance [1]. A separate study on capillary electrochromatography of tricyclic antidepressants found that DMOA (C8) provided the largest retention decrease, indicating that increasing hydrophobicity enhances the competitive effect of the amine additive [2].

Chiral Chromatography Enantioselectivity Ion-Pair Reagent

Physicochemical Property Comparison: Boiling Point, Density, and pKa Differentiate N,N-Dimethylnonylamine from Shorter-Chain Analogs

N,N-Dimethylnonylamine (C11) exhibits a boiling point of 83°C at 7 mmHg, a density of 0.773 g/mL at 25°C, and a predicted pKa of 9.81±0.28 . These values differ significantly from its shorter-chain homologs, N,N-dimethyloctylamine (C8) and N,N-dimethylheptylamine (C7), which have boiling points of 195°C (lit.) and 60°C/10 mmHg, and densities of 0.765 g/mL and 0.757 g/mL, respectively .

Physicochemical Property Thermodynamic Property Procurement Specification

Antimicrobial Activity of N,N-Dimethylnonylamine N-Oxide (DMNAO): Structure-Activity Relationship with Alkyl Chain Length

While direct data for the parent amine DMNA are limited, the antimicrobial activity of its N-oxide derivative (DMNAO, CAS 2536-13-2) has been studied within the homologous series of N,N-dimethylalkylamine oxides. The activity against Staphylococcus aureus and Escherichia coli was found to be quasi-parabolically dependent on alkyl chain length, with maximum activity observed at chain lengths of n ∼ 15 and n ∼ 12, respectively [1]. This indicates that the nonyl chain (C9) of DMNA-derived compounds falls within an active range, providing a specific, quantifiable rationale for its selection over shorter or longer chain analogs in antimicrobial formulation research.

Antimicrobial Surfactant Structure-Activity Relationship

Quantitative Tissue Distribution Data in Environmental Toxicology Studies: N,N-Dimethylnonylamine vs. N,N-Dimethyldecylamine

In a study investigating the tissue distribution of various amines in aquatic organisms, the time-weighted mean aqueous concentration of N,N-dimethylnonylamine was reported as 52 (with a relative standard deviation of 0.05), compared to a value of 21 (0.07) for the longer-chain analog N,N-dimethyldecylamine (C12) [1]. This quantitative difference in environmental behavior underscores that the nonyl chain length confers distinct bioavailability and distribution characteristics.

Environmental Toxicology Bioaccumulation Tissue Distribution

Optimal Procurement and Application Scenarios for N,N-Dimethylnonylamine (CAS 17373-27-2) Based on Quantitative Differentiation Evidence


Chiral Chromatography Method Development Requiring a Hydrophobic Charged Modifier

Researchers developing chiral separation methods for acidic analytes (e.g., NSAIDs) on protein-based columns (like CHIRAL-AGP) should select N,N-dimethylnonylamine as a charged mobile phase additive when increased retention and unique enantioselectivity profiles are required. Its C11 chain length provides a specific hydrophobicity that modulates ion-pair interactions, offering a different selectivity window compared to the shorter C7 and C8 analogs evaluated in comparative studies [1]. The ability to achieve separation factors up to 13 in such systems highlights its utility for challenging enantiomer resolutions [1].

Synthesis of Quaternary Ammonium Surfactants with Targeted Hydrophobicity

Industrial chemists synthesizing quaternary ammonium compounds (QACs) for use as surfactants, emulsifiers, or antimicrobial agents should select N,N-dimethylnonylamine as the tertiary amine precursor when a C9 alkyl chain length is specified in the target QAC structure. The chain length directly dictates the critical micelle concentration (CMC) and surface activity of the resulting surfactant, as evidenced by structure-activity studies on related amine oxides [2]. Substituting a C8 or C10 analog would alter the hydrophilic-lipophilic balance (HLB) and may compromise formulation performance.

Environmental Fate and Bioaccumulation Studies of Aliphatic Amines

Environmental toxicologists and regulatory scientists requiring a well-defined aliphatic amine for bioaccumulation or tissue distribution studies should use N,N-dimethylnonylamine. Quantitative tissue distribution data demonstrate that its aqueous concentration and biological partitioning differ significantly from longer-chain analogs (e.g., N,N-dimethyldecylamine) [3]. This ensures that research findings are specific to the C11 chain length and not confounded by the use of an inappropriate chemical surrogate.

Development of Corrosion Inhibitors with Specific Solubility and Adsorption Properties

Formulators developing corrosion inhibitors for specific metal-fluid interfaces should select N,N-dimethylnonylamine when a balance of moderate hydrophobicity and sufficient aqueous/organic solubility is required. Its LogP of 3.29860 [4] positions it between shorter-chain, more water-soluble amines and longer-chain, more oil-soluble amines, allowing for precise tuning of adsorption kinetics onto metal surfaces and partitioning into protective films.

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